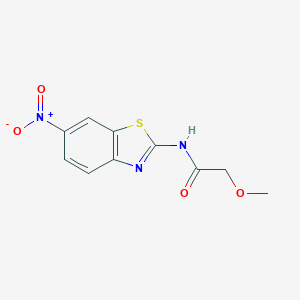![molecular formula C14H15BrN2O5 B255204 Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B255204.png)
Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate, also known as BMB-E1, is a synthetic compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is a hydrazide derivative of ethyl acetoacetate and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate may also inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and immune responses.
Biochemical and Physiological Effects:
Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate has also been found to inhibit the replication of hepatitis B virus and HIV. In addition, Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate has been found to have neuroprotective effects and may protect neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has also been found to be stable under various conditions and has a relatively long half-life. However, there are also limitations to using Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate in laboratory experiments. It is a relatively new compound and there is limited information available on its toxicity and pharmacokinetics. In addition, the mechanism of action of Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. In addition, more research is needed to determine the safety and toxicity of Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate and its pharmacokinetics. Future research may also investigate the potential of Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate in combination with other therapeutic agents to enhance its efficacy.
Méthodes De Synthèse
The synthesis of Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate involves the reaction of ethyl acetoacetate with 3-bromo-4-methoxybenzoyl hydrazine in the presence of acetic acid and acetic anhydride. The resulting compound is then treated with sodium ethoxide to yield Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate. The synthesis of this compound has been described in detail in several research papers.
Applications De Recherche Scientifique
Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate has been found to exhibit potential as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Several studies have investigated the potential of Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate in the treatment of cancer, hepatitis B virus, and HIV. Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate has also been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate |
|---|---|
Formule moléculaire |
C14H15BrN2O5 |
Poids moléculaire |
371.18 g/mol |
Nom IUPAC |
ethyl (E)-4-[2-(3-bromo-4-methoxybenzoyl)hydrazinyl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C14H15BrN2O5/c1-3-22-13(19)7-6-12(18)16-17-14(20)9-4-5-11(21-2)10(15)8-9/h4-8H,3H2,1-2H3,(H,16,18)(H,17,20)/b7-6+ |
Clé InChI |
DQEKGSCGDVSKDH-VOTSOKGWSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C(=O)NNC(=O)C1=CC(=C(C=C1)OC)Br |
SMILES |
CCOC(=O)C=CC(=O)NNC(=O)C1=CC(=C(C=C1)OC)Br |
SMILES canonique |
CCOC(=O)C=CC(=O)NNC(=O)C1=CC(=C(C=C1)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{3-nitrophenyl}-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255125.png)
![3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol](/img/structure/B255126.png)
![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea](/img/structure/B255128.png)
![(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile](/img/structure/B255131.png)
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255137.png)
![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255138.png)

![N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide](/img/structure/B255140.png)


![N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide](/img/structure/B255149.png)
![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B255155.png)
